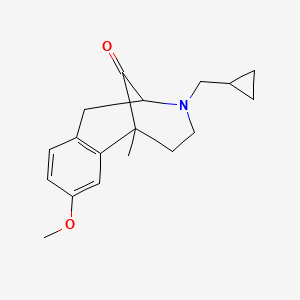

Opioid receptor modulator 1

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H23NO2 |

|---|---|

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

10-(cyclopropylmethyl)-4-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-one |

InChI |

InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3 |

Clé InChI |

ZKDUZIKRJNNQCN-UHFFFAOYSA-N |

SMILES canonique |

CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4 |

Origine du produit |

United States |

Foundational & Exploratory

"Opioid receptor modulator 1" binding affinity and selectivity profile

An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of Cebranopadol (B606582)

Introduction

Cebranopadol, also known as GRT-6005, is a novel, first-in-class analgesic compound currently under clinical development for the treatment of various acute and chronic pain conditions.[1][2] Its unique mechanism of action involves agonism at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid peptide receptors (mu, delta, and kappa).[3][4] This dual activity profile suggests the potential for potent analgesia with an improved side-effect profile compared to traditional opioid medications, which primarily target the mu-opioid receptor (MOP).[4][5][6] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of Cebranopadol, details the experimental protocols used for its characterization, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Binding and Functional Activity

The pharmacological profile of Cebranopadol has been extensively characterized through in vitro assays to determine its binding affinity (Ki) and functional agonist activity (EC50 and Efficacy) at the human NOP, MOP, KOP (kappa-opioid receptor), and DOP (delta-opioid receptor).

Binding Affinity Profile

The binding affinity of Cebranopadol for human opioid receptors was determined using radioligand binding assays with membranes from cells recombinantly expressing the respective human receptors.[7][8] The inhibitory constant (Ki) values, which represent the concentration of the drug that binds to 50% of the receptors, are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| μ-Opioid (MOP) | 0.7[1] |

| Nociceptin (NOP) | 0.9[1] |

| κ-Opioid (KOP) | 2.6[1] |

| δ-Opioid (DOP) | 18[1] |

Table 1: Binding affinities (Ki) of Cebranopadol at human opioid and NOP receptors.

Functional Activity Profile

The agonistic activity of Cebranopadol was quantified using [³⁵S]GTPγS binding assays.[7][8] This functional assay measures the activation of G-proteins upon receptor binding by an agonist. The potency (EC50) and intrinsic activity (IA) or relative efficacy are presented below. Efficacy is shown relative to standard full agonists for each receptor.[7][8]

| Receptor | EC50 (nM) | Intrinsic Activity / Relative Efficacy (%) | Classification |

| μ-Opioid (MOP) | 1.2 | 104 | Full Agonist[1][8] |

| Nociceptin (NOP) | 13.0 | 89 | Near-Full Agonist[1][7][8] |

| κ-Opioid (KOP) | 17 | 67 | Partial Agonist[1][8] |

| δ-Opioid (DOP) | 110 | 105 | Full Agonist[1][8] |

Table 2: Functional activity of Cebranopadol at human opioid and NOP receptors.

Selectivity Profile

The data reveals that Cebranopadol binds with the highest affinity to the human MOP and NOP receptors, with subnanomolar inhibitory constants.[7][8] Its affinity is approximately 3- to 4-fold weaker for the KOP receptor and 20- to 26-fold lower for the DOP receptor.[8] This demonstrates a clear selectivity profile for MOP and NOP receptors over KOP and DOP receptors.

Experimental Protocols

The characterization of Cebranopadol's binding and functional profile relies on standardized in vitro pharmacological assays. The detailed methodologies for these key experiments are provided below.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Cebranopadol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[9][10]

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest (MOP, KOP, DOP, or NOP).[11]

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[12]

-

Protein concentration is determined using a standard method like the BCA assay.[12]

2. Assay Setup (96-well plate format):

-

Total Binding Wells: Contain cell membranes and a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOP).[9]

-

Non-specific Binding Wells: Contain cell membranes, the radioligand, and a high concentration of a non-labeled standard antagonist (e.g., Naloxone) to saturate the receptors.[9]

-

Competition Binding Wells: Contain cell membranes, the radioligand, and varying concentrations of the test compound (Cebranopadol).[10]

3. Incubation:

-

The assay plates are incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.[9]

4. Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][12]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.[9]

5. Radioactivity Measurement:

-

Filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[9]

6. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Cebranopadol).

-

The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: [³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, a primary step in GPCR signaling, upon agonist binding.[13][14] It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[14][15]

1. Membrane Preparation:

-

Membrane preparation is performed as described in the radioligand binding assay protocol.[13]

2. Assay Setup (96-well plate format):

-

In each well, the following are added in order: assay buffer, GDP (to ensure G-proteins are in their inactive state), cell membranes, and varying concentrations of the test agonist (Cebranopadol) or a reference agonist.[13][15]

-

For determining non-specific binding, an excess of unlabeled GTPγS is added to a set of wells.[13]

3. Reaction Initiation and Incubation:

-

The reaction is initiated by adding [³⁵S]GTPγS to all wells.[13][15]

-

The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.[13]

4. Filtration and Washing:

-

The reaction is terminated by rapid filtration through filter plates, followed by washing to remove unbound [³⁵S]GTPγS.[15]

5. Radioactivity Measurement:

-

The radioactivity retained on the filters, corresponding to the amount of bound [³⁵S]GTPγS, is measured using a scintillation counter.

6. Data Analysis:

-

Concentration-response curves are generated by plotting the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration.

-

The data are fitted to a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) values for each compound.[15]

Visualizations: Signaling Pathways and Workflows

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Agonist binding initiates two main signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[16] Cebranopadol's action at both NOP and MOP receptors activates these pathways, leading to its analgesic effect.[17]

Caption: Simplified opioid receptor signaling pathways activated by an agonist like Cebranopadol.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of a test compound using a competition binding assay.

Caption: Workflow diagram for a radioligand competition binding assay.

Experimental Workflow: [³⁵S]GTPγS Functional Assay

This diagram outlines the process for assessing the functional potency and efficacy of an agonist.

Caption: Workflow diagram for a [³⁵S]GTPγS functional binding assay.

References

- 1. Cebranopadol - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmacokinetic Characteristics of Cebranopadol, a Novel First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cebranopadol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovative Pain Treatments | Tris Pharma [trispharma.com]

- 6. mdpi.com [mdpi.com]

- 7. trispharma.com [trispharma.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of a G Protein-Biased µ-Opioid Receptor Modulator

Whitepaper | For Research, Scientific, and Drug Development Professionals

Executive Summary

The development of novel µ-opioid receptor (MOR) modulators aims to separate the profound analgesic effects from severe, life-threatening side effects like respiratory depression and constipation.[1][2][3][4] A key strategy in this endeavor is the concept of "biased agonism," where a ligand preferentially activates one intracellular signaling pathway over another.[4][5][6] It is hypothesized that the therapeutic analgesic effects of opioids are primarily mediated by the G protein signaling pathway, while adverse effects are linked to the β-arrestin pathway.[1][7][8] This guide explores the core structure-activity relationships (SAR) of a prototypical G protein-biased MOR agonist, using Oliceridine (TRV130) as a representative "Opioid Receptor Modulator 1." By examining the chemical modifications that confer this signaling bias, we provide a framework for the rational design of safer, more effective opioid analgesics.

The µ-Opioid Receptor and Biased Signaling

The µ-opioid receptor is a class A G protein-coupled receptor (GPCR).[1] Upon activation by an agonist, it triggers two main signaling cascades:

-

G Protein Pathway: The receptor couples to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is strongly associated with analgesia.[1][10]

-

β-Arrestin Pathway: Following agonist binding, GPCR kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin 2.[3] This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling, which has been implicated in adverse effects such as respiratory depression and tolerance.[2][3][8]

A G protein-biased agonist is a ligand that preferentially activates the G protein pathway while minimally engaging the β-arrestin pathway.[4][6] Oliceridine (TRV130) was developed as such a molecule, demonstrating potent analgesia with a potentially improved safety profile compared to conventional opioids like morphine.[2][6][11]

Figure 1: Biased agonism at the µ-opioid receptor.

Core Structure-Activity Relationship (SAR) of Oliceridine Analogues

The discovery of Oliceridine involved systematic modification of a core scaffold to optimize potency, selectivity, and G protein bias.[6] The general structure consists of a key spirocyclic core, a linker, and an aromatic moiety.[12] Key SAR insights are summarized below.

The Spirocyclic Core and Aromatic Head

The initial hits for this chemical series featured a (9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol core. Modifications focused on the aromatic group and the linker connecting to the basic amine.

-

Aromatic Group: Exploration of different aromatic systems revealed that a 3-methoxythiophene (B46719) group provided a superior balance of potency and bias compared to phenyl or other heterocyclic rings.[6][12]

-

Stereochemistry: The (R)-configuration at the C9 position of the spirocycle was found to be critical for high affinity and functional activity.[6]

Linker and Amine Modifications

The nature of the linker and the substitution on the amine were pivotal in fine-tuning the signaling bias.

-

Linker Length: A two-carbon (ethyl) linker between the spirocycle and the secondary amine was found to be optimal.

-

Amine Substitution: The methyl group on the (3-methoxythiophen-2-yl) moiety attached to the nitrogen is essential. Larger or different substituents generally led to a decrease in G protein potency and/or bias.

The culmination of these SAR studies led to the identification of Oliceridine (TRV130).

Quantitative SAR Data

The following table summarizes the in vitro pharmacological data for Oliceridine and related compounds, illustrating the key SAR findings.

| Compound | Aromatic Moiety (R1) | G Protein Potency (cAMP EC₅₀, nM) | G Protein Efficacy (% DAMGO) | β-Arrestin 2 Potency (EC₅₀, nM) | β-Arrestin 2 Efficacy (% DAMGO) | Bias Factor* |

| Morphine | Phenolic Hydroxyl | 5.9 | 100 | 110 | 100 | 1.0 |

| DAMGO | Tyr-D-Ala-Gly-MePhe-Gly-ol | 1.1 | 100 | 24 | 100 | 1.2 |

| Oliceridine (TRV130) | 3-Methoxythiophene | 1.7 | 96 | 3200 | 13 | 100 |

| Analogue 1 | Phenyl | 11 | 95 | 4500 | 15 | 22 |

| Analogue 2 | 2-Thiophene | 3.5 | 98 | 1200 | 25 | 18 |

*Bias factor is a calculated value representing the relative preference for G protein signaling over β-arrestin recruitment, normalized to a reference compound. Higher values indicate greater G protein bias.

Data synthesized from publicly available medicinal chemistry literature, primarily from the discovery of TRV130.[6]

Experimental Protocols

The characterization of biased MOR modulators relies on a suite of in vitro functional assays to quantify activity at both the G protein and β-arrestin pathways.[13]

Figure 2: Workflow for characterizing biased MOR agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Principle: Measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO) for binding to membranes prepared from cells expressing the MOR.

-

Protocol Outline:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human MOR are prepared via homogenization and centrifugation.[13]

-

Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

G Protein-Dependent Signaling: cAMP Inhibition Assay

This assay quantifies the potency (EC₅₀) and efficacy (Emax) of a compound to activate the Gαi/o pathway.[9][13]

-

Principle: MOR activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. The assay measures this decrease in cAMP.[9][14]

-

Protocol Outline (HTRF-based):

-

Cell Plating: Seed HEK293 or CHO cells expressing the MOR into 384-well plates.[9]

-

Cell Stimulation: Treat cells with the adenylyl cyclase activator, forskolin, along with varying concentrations of the test compound. Incubate for 30 minutes at 37°C.[9]

-

Cell Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[15]

-

Signal Reading: After incubation, read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Plot the signal against the log concentration of the compound to generate a dose-response curve and determine EC₅₀ and Emax values.[13]

-

β-Arrestin 2 Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the MOR and β-arrestin 2.[13][16]

-

Principle: Utilizes Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter). The MOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced recruitment forces complementation of the fragments, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[16]

-

Protocol Outline:

-

Cell Plating: Plate the engineered PathHunter cells (co-expressing MOR-ProLink and β-arrestin-EA) in 384-well white, solid-bottom plates.[9][16]

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[13]

-

Detection: Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's protocol.[13]

-

Signal Reading: After a final incubation period, measure the chemiluminescence using a plate reader.

-

Data Analysis: Generate dose-response curves to determine EC₅₀ and Emax values for β-arrestin recruitment.

-

Conclusion and Future Directions

The structure-activity relationship of G protein-biased MOR modulators, exemplified by Oliceridine, highlights a promising strategy for developing safer analgesics. The key to this biased profile lies in the specific combination of a 3-methoxythiophene headgroup, a precise linker, and an optimized spirocyclic core, which together stabilize a receptor conformation that favors G protein coupling over β-arrestin recruitment.[12] While the concept of biased agonism is a significant step forward, the therapeutic window for compounds like Oliceridine is still being optimized.[7] Future research will undoubtedly focus on refining these structure-bias relationships to develop next-generation modulators with even greater separation between analgesia and adverse effects, potentially through exploring novel chemical scaffolds or allosteric modulation.[4][17][18] The integration of computational modeling, structural biology, and robust functional screening will be paramount in achieving this goal.[19]

References

- 1. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Structure-Bias Relationship of μ-Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. How Oliceridine (TRV-130) Binds and Stabilizes a μ-Opioid Receptor Conformational State That Selectively Triggers G Protein Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Novel small molecule negative allosteric modulators of the mu-opioid receptor | Explore Technologies [techfinder.stanford.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Toward Predictive Models of Biased Agonists of the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Opioid Receptor Modulation: A Technical Guide to "Opioid Receptor Modulator 1"

An In-depth Examination of the Pharmacokinetics and Pharmacodynamics of Novel Opioid Receptor Ligands for Researchers, Scientists, and Drug Development Professionals.

The term "Opioid Receptor Modulator 1" lacks a single, universally recognized referent in scientific literature. Instead, it appears as a placeholder for novel compounds under investigation, each with unique properties. This guide clarifies this ambiguity by focusing on two such identified molecules: MOR modulator-1 (compound 6) , a potent and selective μ-opioid receptor (MOR) modulator, and σ1 Receptor/μ this compound (Compound 44) , a dual-acting ligand. This document provides a comprehensive overview of their pharmacokinetics and pharmacodynamics, supported by detailed experimental protocols and visual representations of key biological pathways.

Section 1: MOR Modulator-1 (Compound 6)

MOR modulator-1 (compound 6) is a notable compound due to its high affinity and selectivity for the μ-opioid receptor, coupled with a promising in-vivo profile suggesting an improved therapeutic window over traditional opioids.

Pharmacodynamics

The primary mechanism of action for MOR modulator-1 is its interaction with opioid receptors. As a G-protein coupled receptor (GPCR), the μ-opioid receptor, upon activation, initiates a signaling cascade that leads to analgesia.

Receptor Binding Affinity:

Quantitative analysis of the binding affinity of MOR modulator-1 reveals its high potency and selectivity. The equilibrium dissociation constants (Ki) for MOR modulator-1 at the μ (mu), δ (delta), and κ (kappa) opioid receptors are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| μ (mu) Opioid Receptor | 0.25 |

| δ (delta) Opioid Receptor | 41.1 |

| κ (kappa) Opioid Receptor | 1.30 |

Table 1: Binding Affinities (Ki) of MOR modulator-1 (compound 6) for Opioid Receptors.[1]

The data clearly indicates a strong preference for the μ-opioid receptor.

In-Vivo Effects:

Preclinical studies have suggested that MOR modulator-1 exhibits an enhanced antagonistic effect in certain contexts and is associated with fewer withdrawal symptoms compared to reference compounds, indicating a potentially favorable profile for managing pain with a reduced liability for dependence.

Pharmacokinetics

Detailed pharmacokinetic parameters for MOR modulator-1 (compound 6), including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain at the time of this writing. Further research is required to fully characterize its behavior in biological systems.

Experimental Protocols

Competitive Radioligand Binding Assay for Opioid Receptors:

This protocol is a standard method to determine the binding affinity of a test compound for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells stably expressing the human μ, δ, or κ opioid receptor).

-

Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

Test compound (MOR modulator-1).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessment of Opioid Withdrawal in Mice:

This protocol outlines a general procedure for inducing and quantifying opioid withdrawal symptoms in a preclinical model.

-

Materials:

-

Test animals (e.g., C57BL/6J mice).

-

Opioid agonist for inducing dependence (e.g., morphine).

-

Opioid antagonist to precipitate withdrawal (e.g., naloxone).

-

Observation chambers.

-

-

Procedure:

-

Administer the opioid agonist to the animals over a set period to induce physical dependence.

-

Administer the test compound (MOR modulator-1) or vehicle control.

-

After a specified time, administer an opioid antagonist (naloxone) to precipitate withdrawal.

-

Observe and score a range of withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors, ptosis) for a defined period.

-

Compare the withdrawal scores between the test compound and vehicle-treated groups to assess the modulatory effect of the test compound on withdrawal severity.

-

Section 2: σ1 Receptor/μ this compound (Compound 44)

This compound is a bifunctional molecule that exhibits potent activity at both the sigma-1 (σ1) receptor and the μ-opioid receptor. This dual-target approach is a promising strategy for the development of novel analgesics, particularly for neuropathic pain.

Pharmacodynamics

The unique pharmacological profile of this modulator stems from its ability to act as a σ1 receptor antagonist and a μ-opioid receptor agonist.

Receptor Binding Affinity:

The binding affinities for σ1 Receptor/μ this compound (Compound 44) are presented below.

| Receptor Target | Ki (nM) | Activity |

| Sigma-1 (σ1) Receptor | 1.86 | Antagonist |

| μ (mu) Opioid Receptor | 2.1 | Agonist |

Table 2: Binding Affinities (Ki) and Activity of σ1 Receptor/μ this compound (Compound 44).[2]

In-Vivo Effects:

Preclinical studies have demonstrated that this compound exhibits potent analgesic activity, suggesting its potential for the treatment of pain states, including neuropathic pain. The modulation of the σ1 receptor is thought to contribute to its efficacy in this regard.

Pharmacokinetics

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and μ-Opioid Receptors:

The protocol is similar to the one described for MOR modulator-1, with the following modifications:

-

For σ1 Receptor:

-

Cell membranes: From tissues or cells with high expression of σ1 receptors (e.g., guinea pig brain).

-

Radioligand: [³H]-(+)-pentazocine.

-

-

For μ-Opioid Receptor:

-

As described in Section 1.

-

In-Vivo Analgesia Models (e.g., Hot Plate Test):

This is a common method to assess the analgesic effects of a compound.

-

Materials:

-

Test animals (e.g., mice or rats).

-

Hot plate apparatus.

-

Test compound (σ1 Receptor/μ this compound).

-

-

Procedure:

-

Administer the test compound or vehicle control to the animals.

-

At predetermined time points, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

Measure the latency for the animal to exhibit a pain response (e.g., licking a paw or jumping).

-

A cut-off time is set to prevent tissue damage.

-

An increase in the response latency compared to the control group indicates an analgesic effect.

-

Section 3: Visualizing the Molecular Pathways

To better understand the mechanisms of action of these modulators, the following diagrams illustrate the key signaling pathways involved.

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway for the μ-Opioid Receptor.

Caption: Simplified Signaling Pathway of the Sigma-1 Receptor.

Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.

References

The Discovery and Synthesis of Opioid Receptor Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), herein referred to as "Opioid Receptor Modulator 1" (ORM-1). ORM-1 represents a significant advancement in the field of opioid research, offering a potential therapeutic agent with a safer side-effect profile compared to traditional mu-opioid receptor agonists. This document details the discovery process, a plausible synthetic route, comprehensive experimental protocols for its characterization, and a summary of its pharmacological properties.

Discovery of this compound

The discovery of the chemical scaffold for ORM-1 originated from a high-throughput screening (HTS) campaign designed to identify positive allosteric modulators of the δ-opioid receptor.[1] The primary assay utilized was a β-arrestin recruitment assay, a common method for detecting G-protein coupled receptor (GPCR) activation.[1]

The screening was conducted in "PAM mode," where the assay was performed in the presence of a low concentration (EC10) of the endogenous δ-opioid receptor agonist, leu-enkephalin.[1] This approach allowed for the identification of compounds that could potentiate the effect of the endogenous agonist. The HTS led to the identification of a 9-arylxanthenedione scaffold as a promising chemotype for DOR-PAM activity.[2]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of the initial hits.[2][3] These studies led to the development of ORM-1 (also known as BMS-986187), which demonstrated significant potency as a DOR PAM with little to no intrinsic agonist activity.[1][2]

Synthesis of this compound

A plausible synthetic route for ORM-1, based on its 9-arylxanthenedione core structure, is outlined below. The synthesis involves a key condensation reaction to form the xanthene core.

Scheme 1: Proposed Synthesis of this compound

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Opioid receptors, including the δ-opioid receptor, are GPCRs that primarily couple to inhibitory G proteins (Gαi/o).[4] Activation of the receptor by an agonist, or potentiation by a PAM like ORM-1, leads to the dissociation of the G protein subunits (Gα and Gβγ). These subunits then modulate downstream effector systems, leading to the cellular response. A key pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4] Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades.[1][4]

Caption: Simplified signaling pathway of the δ-opioid receptor upon activation.

Experimental Workflow: β-Arrestin Recruitment Assay

The β-arrestin recruitment assay is a cell-based assay used to measure the interaction of β-arrestin with an activated GPCR. This is a common method to screen for agonists and PAMs.

Caption: A typical workflow for a β-arrestin recruitment assay.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of ORM-1 for the δ-opioid receptor.

-

Method:

-

Prepare cell membranes from a cell line stably expressing the human δ-opioid receptor (e.g., CHO-hDOR cells).

-

Incubate the membranes with a radiolabeled opioid receptor antagonist (e.g., [3H]diprenorphine) and varying concentrations of ORM-1.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

The data is analyzed to determine the inhibitory constant (Ki) of ORM-1.

-

[35S]GTPγS Binding Assay

-

Objective: To measure the activation of G proteins by the δ-opioid receptor in the presence of ORM-1.

-

Method:

-

Prepare cell membranes from CHO-hDOR cells.

-

Incubate the membranes with [35S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of a δ-opioid receptor agonist (e.g., SNC80) and varying concentrations of ORM-1.

-

The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.

-

Data is analyzed to determine the EC50 and Emax values for G protein activation.

-

β-Arrestin Recruitment Assay

-

Objective: To quantify the recruitment of β-arrestin to the δ-opioid receptor.

-

Method:

-

Use a commercially available assay system (e.g., PathHunter from DiscoveRx) in a cell line co-expressing the δ-opioid receptor and a β-arrestin fusion protein.[1]

-

Add varying concentrations of ORM-1 in the presence of a fixed concentration of a δ-opioid agonist (e.g., leu-enkephalin).

-

After incubation, measure the signal (e.g., chemiluminescence) generated by the proximity of the two fusion proteins.

-

Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.

-

cAMP Accumulation Assay

-

Objective: To measure the inhibition of adenylyl cyclase activity.

-

Method:

-

Culture CHO-hDOR cells and stimulate adenylyl cyclase with forskolin.

-

Treat the cells with a δ-opioid agonist and varying concentrations of ORM-1.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA]).

-

Analyze the data to determine the inhibitory effect of ORM-1 on cAMP production.

-

Quantitative Data

The following tables summarize the pharmacological data for ORM-1 (BMS-986187) from various in vitro assays.

Table 1: β-Arrestin Recruitment in CHO-OPRD1 Cells [1]

| Agonist (at EC20) | ORM-1 EC50 (nM) | ORM-1 Emax (% of agonist max) |

| Leu-enkephalin | 33 | 100 |

Table 2: G Protein Activation ([35S]GTPγS) in CHO-hDOR Membranes

| Agonist | ORM-1 Effect |

| SNC80 | Potentiates agonist-induced G protein activation |

Table 3: cAMP Inhibition in CHO-hDOR Cells

| Agonist | ORM-1 Effect |

| Leu-enkephalin | Enhances agonist-induced inhibition of cAMP |

Conclusion

This compound (ORM-1) is a potent and selective positive allosteric modulator of the δ-opioid receptor discovered through a high-throughput screening campaign. Its ability to enhance the activity of endogenous opioids without direct receptor activation presents a promising therapeutic strategy for conditions such as chronic pain and depression, potentially with a reduced side-effect profile compared to conventional opioid agonists. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers in the field of drug discovery and development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

- 1. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Structure-Activity Relationship Study of Novel Positive Allosteric Modulators for the δ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Opioid Receptor Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of "Opioid receptor modulator 1," a selective agonist for the mu-opioid receptor (MOR). The data and protocols presented herein are essential for understanding its binding characteristics, functional potency, and downstream signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study of opioid pharmacology and the development of novel analgesic compounds.

Binding Affinity Profile

The binding affinity of "this compound" for the human mu (µ), delta (δ), and kappa (κ) opioid receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of the modulator for each receptor subtype. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (µ) | [³H]-DAMGO | 1.23[1] |

| Delta (δ) | [³H]-DPDPE | >1000 |

| Kappa (κ) | [³H]-U69593 | >1000 |

Data are representative values for a selective mu-opioid agonist, DAMGO, and are presented as a proxy for "this compound."[1]

Functional Activity Profile

The functional activity of "this compound" was assessed using two key in vitro assays: a [³⁵S]GTPγS binding assay to measure G-protein activation and a cAMP inhibition assay to quantify the downstream effect on adenylyl cyclase.

G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptors. The half-maximal effective concentration (EC50) reflects the potency of the compound in activating G-proteins, while the maximum effect (Emax) indicates its efficacy relative to a standard full agonist.

Table 2: Functional Potency and Efficacy (GTPγS Binding) of this compound

| Receptor Subtype | EC50 (nM) | Emax (% of DAMGO) |

| Mu (µ) | 45[2] | 100[2] |

| Delta (δ) | >10,000 | Not Determined |

| Kappa (κ) | >10,000 | Not Determined |

Data are representative values for a selective mu-opioid agonist, DAMGO, and are presented as a proxy for "this compound."[2]

Inhibition of Cyclic AMP (cAMP) Accumulation

Mu-opioid receptors are coupled to the inhibitory G-protein, Gi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of "this compound" to inhibit forskolin-stimulated cAMP production.

Table 3: Functional Potency and Efficacy (cAMP Inhibition) of this compound

| Cell Line | EC50 (nM) | Emax (% Inhibition) |

| HEK293T-hMOR | 1.5[3] | ~100 |

Data are representative values for a selective mu-opioid agonist, DAMGO, and are presented as a proxy for "this compound."[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by "this compound" and the workflows of the in vitro assays used for its characterization.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a receptor.[4]

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radioligand (e.g., [³H]DAMGO for MOR).

-

Unlabeled ligand for determining non-specific binding (e.g., Naloxone).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.33% PEI).

-

96-well microtiter plates.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Reagent Preparation: Prepare a fixed concentration of the radioligand, typically at or below its Kd. Prepare serial dilutions of the test compound ("this compound").

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Total Binding: Add cell membranes and radioligand.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

-

Competition: Add cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium (e.g., 60 minutes).[4]

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by an agonist.[5]

-

Materials:

-

Crude membranes from cells stably expressing the human μ-opioid receptor.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding determination).

-

GDP.

-

Test compound ("this compound").

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

96-well Filter Plates (e.g., GF/B).

-

Plate Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, diluted test compound, membrane suspension, and GDP. Pre-incubate the plate at 30°C for 15 minutes.[5]

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.[5]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[5]

-

Filtration: Terminate the reaction by rapid filtration through a 96-well filter plate.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a plate scintillation counter.[5]

-

Data Analysis: Subtract non-specific binding from all values to obtain specific binding. Plot the specific binding as a percentage of the maximal response of a full agonist against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Cyclic AMP (cAMP) Inhibition Assay (HTRF)

This assay quantifies the inhibition of adenylyl cyclase activity.

-

Materials:

-

Cells stably expressing the human μ-opioid receptor.

-

Test compound ("this compound").

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

HTRF cAMP detection kit.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Preparation: Harvest and resuspend cells in assay buffer.

-

Assay Setup: Dispense the cell suspension into a 384-well plate. Add the test compound at various concentrations.[6]

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[6]

-

Stimulation: Add forskolin to stimulate cAMP production and incubate further.

-

Detection: Add HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP according to the manufacturer's instructions. Incubate for 60 minutes at room temperature.[6]

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and normalize the data to the forskolin-only control (100% cAMP production) and a maximal agonist control (0% cAMP production). Plot the normalized data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.[6]

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to the activated opioid receptor.[7]

-

Materials:

-

Cell line co-expressing the μ-opioid receptor tagged with a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment (e.g., PathHunter® cells).

-

Test compound ("this compound").

-

Assay buffer.

-

Detection reagents.

-

384-well white, solid-bottom assay plates.

-

Luminescence plate reader.

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.[7]

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cell plates.[7]

-

Incubation: Incubate the plates for 90 minutes at 37°C.[7]

-

Detection: Prepare and add the detection reagent mixture according to the manufacturer's protocol. Incubate for 60 minutes at room temperature in the dark.[6]

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data to a vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation). Plot the normalized data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

-

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Core Signaling Pathways of Mu-Opioid Receptor Modulators: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The mu-opioid receptor (MOR), encoded by the OPRM1 gene, is a class A G-protein coupled receptor (GPCR) and the primary molecular target for the most potent analgesic drugs, including morphine and fentanyl. Modulation of the mu-opioid receptor elicits powerful pain relief but is also associated with significant adverse effects such as respiratory depression, constipation, tolerance, and dependence. Understanding the intricate downstream signaling pathways initiated by MOR activation is paramount for the development of safer and more effective analgesics.

Upon activation by an agonist, the mu-opioid receptor undergoes a conformational change that triggers two major, and functionally distinct, intracellular signaling cascades: the canonical G-protein dependent pathway and the β-arrestin mediated pathway. The balance between these two pathways, a concept known as biased agonism, is a key focus of modern opioid research, as it is hypothesized that the therapeutic effects (analgesia) are primarily mediated by G-protein signaling, while the adverse effects are linked to β-arrestin recruitment. This guide provides a detailed overview of these core signaling pathways, presents quantitative data for various MOR modulators, and outlines key experimental protocols for their study.

Core Signaling Pathways

The mu-opioid receptor primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding initiates a cascade of intracellular events that can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

The classical signaling pathway of the mu-opioid receptor is mediated by the activation of heterotrimeric Gαi/o proteins. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Both of these components then modulate the activity of various downstream effectors.

The primary consequences of G-protein activation are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx. The combined effect of these actions is a decrease in neuronal excitability and a reduction in neurotransmitter release.

β-Arrestin Dependent Signaling

Following prolonged or robust agonist stimulation, the mu-opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2). The recruitment of β-arrestin to the receptor has several important consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, effectively terminating G-protein mediated signaling. This process is known as desensitization. β-arrestin also acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, which leads to the internalization of the receptor into endosomes.

-

Signal Transduction: In addition to its role in desensitization, β-arrestin can act as a signal transducer in its own right. By serving as a scaffold protein, β-arrestin can initiate a second wave of signaling that is independent of G-proteins. A key pathway activated by β-arrestin is the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2). This β-arrestin-mediated ERK activation is often sustained and occurs within the endosomal compartment.

Quantitative Data for Mu-Opioid Receptor Modulators

The interaction of various ligands with the mu-opioid receptor can be quantified to understand their binding affinity, potency, and efficacy in activating downstream signaling pathways. This data is crucial for comparing different compounds and for guiding drug development efforts.

Table 1: Binding Affinities (Ki) of Common Opioid Ligands for the Human Mu-Opioid Receptor

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data presented below is compiled from various in vitro radioligand binding assays.[1][2]

| Ligand | Class | Ki (nM) |

| Sufentanil | Agonist | 0.138 |

| Buprenorphine | Partial Agonist | ~0.2 |

| Hydromorphone | Agonist | 0.365 |

| Levorphanol | Agonist | <1 |

| Oxymorphone | Agonist | <1 |

| Morphine | Agonist | 1.168 - 1.2 |

| Fentanyl | Agonist | 1.346 |

| Naloxone (B1662785) | Antagonist | ~1.5 |

| Methadone | Agonist | ~2.5 |

| Oxycodone | Agonist | ~10.5 |

| Hydrocodone | Agonist | ~25.6 |

| Codeine | Agonist | ~2600 |

| Tramadol | Agonist | ~12486 |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Selected Agonists

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. Efficacy (Emax) is the maximal response a drug can produce. These values are typically determined for both G-protein activation (e.g., cAMP inhibition) and β-arrestin recruitment to assess biased agonism.[3][4][5]

| Ligand | Pathway | EC50 (nM) | Emax (% of DAMGO) |

| DAMGO | cAMP Inhibition | ~1.5 | 100% |

| β-Arrestin Recruitment | ~100 | 100% | |

| Morphine | cAMP Inhibition | ~10 | ~90% |

| β-Arrestin Recruitment | ~621.5 | ~80% | |

| Fentanyl | cAMP Inhibition | ~0.2 | 100% |

| β-Arrestin Recruitment | ~14.3 | ~95% | |

| PZM21 | cAMP Inhibition | ~1.6 | ~85% |

| β-Arrestin Recruitment | ~37 | <50% | |

| TRV130 (Oliceridine) | cAMP Inhibition | ~1.8 | ~90% (partial) |

| β-Arrestin Recruitment | >1000 | <45% |

Key Experimental Protocols

Characterizing the downstream signaling of mu-opioid receptor modulators requires a suite of in vitro assays. Below are detailed methodologies for three fundamental experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with and displace a radiolabeled ligand from the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: A tritiated opioid with high affinity for the mu-receptor, such as [³H]-DAMGO.

-

Test Compound: The unlabeled opioid of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter.

Procedure:

-

Incubation Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [³H]-DAMGO + Assay Buffer.

-

Non-specific Binding: Receptor membranes + [³H]-DAMGO + high concentration of naloxone (e.g., 10 µM).

-

Competition: Receptor membranes + [³H]-DAMGO + varying concentrations of the test compound.

-

-

Incubation: Add the components to the wells, typically starting with the buffer, then the test compound/naloxone, followed by the radioligand, and finally the membrane preparation to initiate the reaction. Incubate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This functional assay measures the ability of a test compound to activate the Gαi/o signaling pathway by quantifying the inhibition of adenylyl cyclase activity.

Materials:

-

Cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Agonist: The test compound.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable level of cAMP).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed cells in a 96-well or 384-well plate and grow to confluence.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells with Assay Buffer.

-

Compound Addition: Add the test compound at various concentrations, diluted in Stimulation Buffer. Include a vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 15-20 minutes to allow the compound to bind to the receptors.

-

Stimulation: Add forskolin to all wells (except for a negative control) to stimulate cAMP production. The final concentration of forskolin should be pre-determined to elicit a sub-maximal response.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Lysis & Detection: Stop the reaction by adding the lysis buffer provided with the cAMP kit. Proceed with the detection protocol as per the manufacturer's instructions to measure the intracellular cAMP concentration.

-

Data Analysis:

-

Normalize the data, setting the forskolin-only response as 100% and the basal (no forskolin) as 0%.

-

Plot the percentage of cAMP inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to the activated mu-opioid receptor, providing a measure of the compound's ability to engage this pathway. A common method is the PathHunter® enzyme fragment complementation (EFC) assay.

Materials:

-

PathHunter® CHO-K1 OPRM1 β-arrestin cell line (or similar).

-

Cell plating medium and assay buffer.

-

Test compounds.

-

PathHunter® detection reagents.

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Compound Addition: Add the diluted compounds to the cell plates. Include a positive control (e.g., DAMGO) and a vehicle control.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well.

-

Final Incubation: Incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition and Analysis:

-

Read the chemiluminescent signal using a plate luminometer.

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[6]

-

Conclusion

The downstream signaling of the mu-opioid receptor is a complex process involving two main pathways: G-protein dependent signaling, which is primarily associated with analgesia, and β-arrestin dependent signaling, which is linked to receptor desensitization and adverse effects. The ability to selectively modulate these pathways, a concept known as biased agonism, holds significant promise for the development of a new generation of opioid therapeutics with improved safety profiles. The quantitative analysis of ligand binding and functional activity, through the robust experimental protocols outlined in this guide, is essential for the characterization of novel mu-opioid receptor modulators and the advancement of pain management.

References

An In-depth Technical Guide to Opioid Receptor Internalization Studies

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, methodologies, and data analysis involved in studying the internalization of opioid receptors, a critical process in understanding the therapeutic effects and side effects of opioid receptor modulators. Given that "Opioid receptor modulator 1" is a placeholder, this document focuses on the established frameworks for studying the mu (μ), delta (δ), and kappa (κ) opioid receptors, which can be applied to any novel modulator.

Introduction to Opioid Receptor Internalization

Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Their activation by agonists, such as endogenous peptides or exogenous drugs, triggers intracellular signaling cascades that are primarily responsible for their physiological effects, including analgesia.[1][4] However, prolonged or repeated activation leads to regulatory processes that diminish the receptor's responsiveness, a phenomenon known as desensitization.[1][5]

Receptor internalization, or endocytosis, is a key mechanism of desensitization.[6] Following agonist binding, the receptor is removed from the cell surface and sequestered into intracellular compartments. This process is crucial for:

-

Terminating G protein signaling: By removing receptors from the plasma membrane, further activation of G proteins is prevented.[5]

-

Initiating β-arrestin signaling: Internalized receptors can serve as scaffolds for β-arrestin-mediated signaling pathways, which can have distinct physiological consequences.[6][7]

-

Receptor fate: Once internalized, receptors can be either recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (down-regulation).[1][4]

The ability of an opioid modulator to induce internalization can profoundly impact its long-term efficacy and side-effect profile, including the development of tolerance and dependence.[4][8] For instance, some biased agonists are designed to activate G protein signaling with minimal recruitment of β-arrestin and subsequent internalization, potentially offering a better therapeutic window.[6][9][10]

Signaling Pathways of Opioid Receptor Internalization

The primary pathway for agonist-induced opioid receptor internalization is clathrin-mediated endocytosis, which is orchestrated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[11][12]

The process unfolds as follows:

-

Agonist Binding: An agonist binds to and activates the opioid receptor.

-

Receptor Phosphorylation: This activation leads to a conformational change in the receptor, exposing sites on its intracellular loops and C-terminal tail that are then phosphorylated by GRKs.[5][12]

-

β-Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins (β-arrestin-1 or β-arrestin-2), which are recruited from the cytoplasm to the plasma membrane.[5][13]

-

G Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with G proteins, effectively uncoupling it from its primary signaling pathway.[12]

-

Clathrin-Coated Pit Formation: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein complex AP-2, promoting the assembly of clathrin-coated pits.[14]

-

Vesicle Scission: The GTPase dynamin is recruited to the neck of the budding vesicle and mediates its scission from the plasma membrane, forming an intracellular clathrin-coated vesicle containing the receptor.[3]

-

Intracellular Trafficking: The clathrin coat disassembles, and the vesicle delivers the receptor to early endosomes. From here, the receptor is sorted for either recycling back to the cell surface or degradation.[15]

Caption: Canonical pathway of opioid receptor internalization.

Quantitative Data on Opioid Receptor Internalization

The propensity of a ligand to induce receptor internalization is a key parameter in its pharmacological profile. This is often quantified by measuring the percentage of receptors internalized at a given concentration or over time. Different opioid agonists show markedly different abilities to promote internalization of the same receptor subtype.[14][16]

Table 1: Agonist-Induced Internalization of Mu-Opioid Receptor (MOR) Data are representative examples compiled from literature and may vary based on the cell system and assay conditions.

| Agonist | Receptor Type | Cell Line | Max Internalization (%) | EC₅₀ (nM) | Efficacy Relative to DAMGO | Reference |

| DAMGO | MOR | HEK293 | ~80% | ~10 | High | [17][18] |

| Morphine | MOR | HEK293 | <20% | >1000 | Low | [16][17][18] |

| Etorphine | MOR | HEK293 | ~75% | ~1 | High | [16] |

| Fentanyl | MOR | HEK293 | ~60% | ~50 | Moderate-High | [18] |

| Methadone | MOR | HEK293 | ~55% | ~100 | Moderate | [18] |

Table 2: Agonist-Induced Internalization of Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Data are representative examples compiled from literature.

| Agonist | Receptor Type | Cell Line | Max Internalization (%) | t₁/₂ (min) | Notes | Reference |

| SNC80 | DOR | Neuro2A | >60% | ~5-10 | High-efficacy agonist | [19] |

| DPDPE | DOR | CHO | ~50% | ~10 | High-efficacy agonist | [19] |

| U-50488 | KOR | U2OS | High | N/A | EC₅₀ ~0.34 nM | [20] |

| Dynorphin A | KOR | HEK293 | High | ~15 | Endogenous ligand | [3] |

Note: Quantitative values such as EC₅₀ (half-maximal effective concentration), Emax (maximal effect), and t₁/₂ (half-life of internalization) are highly dependent on the specific experimental conditions (e.g., cell line, receptor expression level, incubation time, temperature).

Experimental Protocols for Studying Receptor Internalization

Several robust methods are available to quantify opioid receptor internalization. The choice of assay depends on the specific research question, required throughput, and available equipment.

Immunofluorescence Microscopy

This technique provides a direct visualization of receptor trafficking from the cell surface to intracellular compartments.

Detailed Protocol:

-

Cell Culture: Plate cells stably or transiently expressing an epitope-tagged (e.g., FLAG, HA) or fluorescently-tagged (e.g., GFP) opioid receptor onto glass coverslips or imaging-compatible plates. Allow cells to adhere and grow to 60-80% confluency.[21]

-

Pre-treatment (Optional): If studying antagonists, pre-incubate cells with the antagonist for a specified time (e.g., 30 minutes) before adding the agonist.[22]

-

Agonist Stimulation: Treat cells with the opioid modulator at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.[22] Include a vehicle-treated control.

-

Fixation: Stop the internalization process by rapidly washing the cells with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[21]

-

Permeabilization (for intracellular staining): If using an antibody against an intracellular epitope or a non-tagged receptor, permeabilize the cell membrane by incubating with a detergent like 0.2% Saponin or 0.1% Triton X-100 in PBS for 10-15 minutes.[23]

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[24]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody targeting the receptor's epitope tag or an extracellular/intracellular domain. Dilute the antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.[21]

-

Mounting and Imaging: Wash the cells again three times with PBS. Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear stain like DAPI.[22]

-

Image Acquisition and Analysis: Acquire images using a confocal or high-content imaging system. Quantify internalization by measuring the fluorescence intensity ratio between intracellular compartments and the plasma membrane.[25]

Caption: Workflow for Immunofluorescence Microscopy.

Radioligand Binding Assay

This is a quantitative method to measure the loss of cell surface receptors following agonist treatment. It relies on the principle that a membrane-impermeable radioligand can only bind to receptors present on the cell surface.

Detailed Protocol:

-

Cell Culture: Plate cells expressing the opioid receptor of interest in multi-well plates and grow to confluency.

-

Agonist Treatment: Treat the cells with the test modulator at various concentrations or for different durations at 37°C to induce internalization.[22]

-

Stopping Internalization: Place the plate on ice and rapidly wash the cells three times with ice-cold binding buffer to remove the treatment medium and halt membrane trafficking.[22]

-

Radioligand Incubation: To measure the remaining surface receptors, incubate the intact cells with a saturating concentration of a hydrophilic (membrane-impermeable) radiolabeled opioid antagonist (e.g., [³H]-diprenorphine or a specific antagonist) in ice-cold binding buffer. The low temperature prevents any further internalization during the binding step.

-

Determine Non-Specific Binding: In a parallel set of wells, add a large excess of a non-labeled antagonist (e.g., naloxone) to the radioligand incubation to determine the level of non-specific binding.

-

Washing: Rapidly wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. The percentage of internalization is calculated as the reduction in specific binding in agonist-treated cells compared to untreated (basal) cells.[22]

Caption: Workflow for Radioligand Binding Assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to monitor protein-protein interactions in real-time in living cells.[26][27] It is widely used to study the interaction between an opioid receptor and β-arrestin, which is the key initiating step for internalization.

Principle: The receptor is fused to a bioluminescent donor enzyme (e.g., Renilla Luciferase, Rluc), and β-arrestin is fused to a fluorescent acceptor protein (e.g., Yellow Fluorescent Protein, YFP). When the two proteins are in close proximity (<10 nm), adding a substrate for the donor (e.g., coelenterazine) causes the energy from the bioluminescent reaction to be transferred non-radiatively to the acceptor, which then emits light at its characteristic wavelength. An increase in the BRET signal indicates recruitment of β-arrestin to the receptor.

Detailed Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids: one encoding the opioid receptor fused to Rluc and another encoding β-arrestin fused to YFP.[28]

-

Cell Plating: Plate the transfected cells into a white, opaque 96-well or 384-well microplate suitable for luminescence measurements.[29]

-

Agonist Addition: Add the opioid modulator at various concentrations directly to the wells.

-

Substrate Addition and Reading: Immediately before or after agonist addition, add the Rluc substrate (e.g., coelenterazine (B1669285) h).

-

Signal Detection: Measure the light emission at two wavelengths simultaneously using a microplate reader equipped with two filters: one for the Rluc emission (donor) and one for the YFP emission (acceptor).[29]

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon agonist addition reflects β-arrestin recruitment. Dose-response curves can be generated to determine the potency (EC₅₀) and efficacy (Emax) of the modulator for inducing this interaction.

Caption: BRET workflow for β-arrestin recruitment.

References

- 1. researchgate.net [researchgate.net]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia induces Internalization of Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Examining the role of mu opioid receptor endocytosis in the beneficial and side-effects of prolonged opioid use: from a symposium on new concepts in mu-opioid pharmacology. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. pnas.org [pnas.org]

- 10. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 12. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Morphine-Induced μ-Opioid Receptor Internalization: A Paradox Solved in Neurons | Journal of Neuroscience [jneurosci.org]

- 14. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 15. A Dynorphin Theory of Depression and Bipolar Disorder [arxiv.org]

- 16. mu-Opioid receptor internalization: opiate drugs have differential effects on a conserved endocytic mechanism in vitro and in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical opioids differentially induce co-internalization of μ- and δ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recycling and Resensitization of Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. innoprot.com [innoprot.com]

- 21. arigobio.com [arigobio.com]

- 22. benchchem.com [benchchem.com]

- 23. med.upenn.edu [med.upenn.edu]

- 24. cusabio.com [cusabio.com]